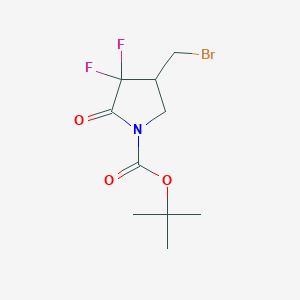

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a tert-butyl ester group attached to a pyrrolidine ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 3,3-difluoropyrrolidine.

Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: This compound is investigated for its potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Bioconjugation: The bromomethyl group allows for the attachment of various biomolecules, making it useful in the development of bioconjugates for diagnostic and therapeutic applications.

Industry:

Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

Tert-butyl 4-(bromomethyl)benzoate: Contains a benzene ring instead of a pyrrolidine ring.

Uniqueness:

Structural Features: The presence of both bromomethyl and difluoro groups on the pyrrolidine ring makes tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate unique compared to its analogs.

Reactivity: The combination of these functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications.

This compound’s unique structural and chemical properties make it a versatile tool in various fields of scientific research and industrial applications.

Biological Activity

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate (CAS No. 2703780-06-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups, which are known to influence its reactivity and biological properties. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with bromomethyl reagents under controlled conditions. The process often requires inert atmospheres and specific solvents to ensure yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine exhibit significant antimicrobial properties. For instance, derivatives of difluoropiperidines have shown effectiveness against various bacterial strains, suggesting that the bromomethyl and difluoromethyl substitutions may enhance their interaction with microbial targets .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation. Such activities are crucial in the context of diseases like diabetes and obesity .

Neuroprotective Effects

Preliminary research indicates that related compounds can exert neuroprotective effects by modulating pathways associated with neurodegenerative diseases. For example, studies on similar structures have shown that they can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease . This suggests that tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine could have therapeutic potential in neurodegenerative disorders.

Case Studies

- Neuroprotection in Alzheimer’s Models : In a study assessing the effects of various pyrrolidine derivatives on neuroprotection against amyloid-beta toxicity, it was found that certain modifications led to increased cell viability in neuronal cultures exposed to amyloid-beta peptides. This provides a basis for further investigation into the neuroprotective properties of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine .

- Antimicrobial Screening : A screening of various difluorinated compounds demonstrated that those with similar structural features to tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary Table

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrF2NO3/c1-9(2,3)17-8(16)14-5-6(4-11)10(12,13)7(14)15/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRVASOYYQEXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1=O)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.